4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an iodophenyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-iodophenyl furan-2-carboxylate, followed by the introduction of the hydrazinylidene group through a condensation reaction with 2-[(2-cyanophenoxy)acetyl]hydrazine. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, particularly at the iodophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent or drug candidate.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate: shares structural similarities with other hydrazinylidene-containing compounds and iodophenyl derivatives.
2-Iodophenyl furan-2-carboxylate: A simpler analog lacking the hydrazinylidene group.
2-[(2-cyanophenoxy)acetyl]hydrazine: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H14IN3O5 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-iodophenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H14IN3O5/c22-16-10-14(7-8-18(16)30-21(27)19-6-3-9-28-19)12-24-25-20(26)13-29-17-5-2-1-4-15(17)11-23/h1-10,12H,13H2,(H,25,26)/b24-12+ |
InChI Key |
FGIRDQFBHLWRCW-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.